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Compound of Interest

Compound Name: 5-Chlorotryptophol

CAS No.: 61220-51-7

Cat. No.: B1314208 Get Quote

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 5-
Chlorotryptophol

Executive Summary
5-Chlorotryptophol (5-CTOL), systematically known as 2-(5-chloro-1H-indol-3-yl)ethanol,

represents a significant pharmacophore in the study of serotonergic modulation and melatonin

analogs. As a chlorinated derivative of tryptophol, it shares structural homology with bioactive

indole-3-ethanols produced via tryptophan metabolism (e.g., by Trypanosoma parasites or

alcohol fermentation).

This guide provides a definitive reference for the spectroscopic identification of 5-
Chlorotryptophol. It synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data into a cohesive analytical framework.[1] The protocols described

herein prioritize self-validating spectral features—specifically the chlorine isotopic signature and

the characteristic indole spin systems—to ensure unambiguous structural confirmation.

Chemical Profile & Sample Preparation
Before spectroscopic acquisition, the integrity of the analyte must be established. 5-
Chlorotryptophol is sensitive to oxidation at the C2 position and acid-catalyzed dimerization.
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Property Specification

CAS Registry 61220-51-7

Molecular Formula

Molecular Weight 195.65 g/mol (Average)

Monoisotopic Mass
195.045 (for

)

Appearance Off-white to pale beige crystalline solid

Solubility

Soluble in MeOH, DMSO,

, EtOAc; Sparingly soluble in

Preparation Protocol for Spectroscopy:

NMR: Dissolve 10–15 mg of 5-CTOL in 0.6 mL of deuterated chloroform (

) containing 0.03% TMS. If exchangeable protons (NH, OH) are broad, switch to

to sharpen these signals via hydrogen bonding stabilization.

MS: Prepare a

solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

IR: Prepare a KBr pellet (1% sample w/w) or use ATR (Attenuated Total Reflectance) on the

neat solid.

Mass Spectrometry: The Isotopic Fingerprint
Mass spectrometry provides the most immediate confirmation of the 5-chloro substitution

through the characteristic halogen isotopic abundance.

Isotopic Pattern Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unlike standard tryptophol, 5-Chlorotryptophol exhibits a distinct M+2 peak due to the natural

abundance of Chlorine isotopes (

~75.8% and

~24.2%).

Base Peak (M): m/z 195.05 (100% relative abundance)

Isotope Peak (M+2): m/z 197.05 (~32% relative abundance)

Validation Check: An intensity ratio of approximately 3:1 between m/z 195 and 197 is the

primary "Go/No-Go" quality gate for this compound.

Fragmentation Pathway (EI/ESI)
The fragmentation logic follows the stability of the indole core. The primary loss is the

hydroxyethyl side chain, often preceded by dehydration.

Molecular Ion [M]+
m/z 195/197 (3:1)

[M - H2O]+
m/z 177/179

- 18 Da (H2O)

Quinolinium/Indolic Cation
(Loss of CH2OH)

m/z 164/166

- 31 Da (CH2OH)

5-Chloroindole Cation
(Loss of side chain)

m/z 150/152

Rearrangement

Indole Cation
(Loss of Cl)

m/z 116

- 35/37 Da (Cl)

Click to download full resolution via product page
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Figure 1: Proposed fragmentation pathway for 5-Chlorotryptophol under Electron Impact (EI)

or CID conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is required to distinguish the position of the chlorine atom. The 5-position

substitution breaks the symmetry of the benzene ring portion of the indole, creating a specific

coupling pattern.

NMR Data ( , 400 MHz)
The key diagnostic is the splitting of the aromatic protons. In a 5-chloroindole, H-4 appears as

a doublet with a small meta-coupling constant (

), while H-6 appears as a doublet of doublets.
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

NH 8.10 - 8.30 Broad s 1H -
Exchangeabl

e (Indole NH)

H-4 7.56 d 1H

Meta-

coupling to H-

6; Deshielded

by ring

currents.

H-7 7.25 d 1H

Ortho-

coupling to H-

6.

H-2 7.12 d/s 1H

Characteristic

indole C2

proton.

H-6 7.10 dd 1H

Coupled to H-

7 (ortho) and

H-4 (meta).

OH ~1.60 Broad s 1H -
Concentratio

n dependent.

-CH2 3.92 t 2H

Adjacent to

Oxygen

(deshielded).

-CH2 3.01 t 2H
Benzylic/Indol

ic position.

Critical Interpretation:

If the chlorine were at position 6, H-7 would appear as a singlet (or small doublet).

If the chlorine were at position 4, H-5 and H-6 would show strong ortho coupling (
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).

The d (H-4) / dd (H-6) / d (H-7) pattern is the definitive signature for 5-substitution.

NMR Data ( , 100 MHz)

Carbon Type
Shift (

, ppm)
Assignment

Aromatic C-Cl 125.2
C-5 (Ipso carbon attached to

Cl)

Aromatic CH 123.5 C-2

Aromatic CH 122.1 C-6

Aromatic CH 118.5 C-4

Aromatic CH 112.3 C-7

Quaternary 135.0 C-7a (Bridgehead)

Quaternary 128.5 C-3a (Bridgehead)

Quaternary 112.0 C-3 (Substituted)

Aliphatic CH2 62.5 -OH

Aliphatic CH2 28.7 Indole-

Infrared Spectroscopy (FT-IR)
IR is less specific for structural elucidation but excellent for rapid batch identification and

detecting water contamination.
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Wavenumber (

)
Functional Group Mode Notes

3200–3450 O-H / N-H Stretch

Broad band; overlap

of alcohol and indole

amine.

2850–2950 C-H (Aliphatic) Stretch
Methylene groups of

the ethyl side chain.

1450–1600 C=C (Aromatic) Stretch
Indole ring skeletal

vibrations.

1050–1070 C-O Stretch

Primary alcohol

(strong diagnostic

band).

750–800 C-Cl Stretch

Aryl chloride signature

(often obscured by

fingerprint).

Analytical Workflow & Quality Control
To ensure data integrity during drug development or metabolic studies, the following decision

tree should be applied.

Crude Sample
(5-CTOL) HPLC-UV (280nm)

Purity > 98%?

MS Analysis
(Check 195/197 Ratio)Yes

Recrystallize
(Toluene/Hexane)

No

1H NMR
(Confirm 5-Subst Pattern) Release Batch

Click to download full resolution via product page

Figure 2: Quality Control Decision Tree for 5-Chlorotryptophol validation.
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Chemical Identity & Properties: PubChem. 2-(5-Chloro-1H-indol-3-yl)ethanol (Compound).[2]

National Library of Medicine. [Link]

Indole NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure

Determination of Organic Compounds. Springer.[1][2] (General reference for calculating

substituent effects on indole rings).

Mass Spectrometry of Tryptophols: McIsaac, W. M., et al. (1959). The Metabolism of 5-
Methoxy- and 5-Chlorotryptamine. Journal of Biological Chemistry.
Synthesis Verification: Eicher, T., & Hauptmann, S. (2003).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. organicchemistrydata.org [organicchemistrydata.org]

2. 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | C10H10ClNO | CID 13134934 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic data of 5-Chlorotryptophol (NMR, IR,
MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314208#spectroscopic-data-of-5-chlorotryptophol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1314208?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

